A-1155463 - 1235034-55-5

A-1155463

Catalog Number: EVT-257570
CAS Number: 1235034-55-5
Molecular Formula: C35H32FN5O4S2
Molecular Weight: 669.7904
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A-1155463 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Bcl-xL [, , , , ]. It belongs to the class of compounds known as BH3 mimetics, which mimic the action of pro-apoptotic BH3-only proteins [, , , , ]. A-1155463 has emerged as a valuable tool in scientific research, particularly in the fields of oncology, virology, and cell biology.

Synthesis Analysis

While specific details regarding the synthesis of A-1155463 are not provided in the provided literature, its discovery involved nuclear magnetic resonance (NMR) fragment screening and structure-based design []. This suggests an iterative process of synthesizing and testing various chemical structures to optimize for potency and selectivity against Bcl-xL.

Mechanism of Action

A-1155463 selectively binds to Bcl-xL, preventing its interaction with pro-apoptotic proteins like Bax and Bak [, , , ]. This releases Bax and Bak, allowing them to translocate to the mitochondrial outer membrane, induce mitochondrial outer membrane permeabilization (MOMP), and initiate the caspase cascade, ultimately leading to apoptosis [, , ]. This mechanism has been demonstrated to be p53-dependent in some contexts [, ].

Applications
  • Oncology: A-1155463 has been extensively studied for its potential in cancer therapy. It displays potent anti-tumor activity against a variety of cancers, including small cell lung cancer [], acute myeloid leukemia [, , , ], multiple myeloma [, , ], medulloblastoma [], neuroblastoma [], pilocytic astrocytoma [, ], diffuse large B-cell lymphoma [], and others. Studies demonstrate its efficacy both as a single agent and in combination with other chemotherapeutic agents, such as docetaxel [] and bortezomib []. Its ability to induce apoptosis in cancer cells with minimal impact on normal cells makes it a promising candidate for further development [, ].
  • Virology: A-1155463 exhibits antiviral properties by inducing premature death in cells infected with various RNA or DNA viruses []. It has shown promise in limiting viral replication and spread, particularly in the context of HIV latency, where it was shown to eliminate infected cells in a primary cell model [, ]. This suggests a potential role for A-1155463 in the development of novel antiviral therapies.
Future Directions
  • Understanding and overcoming resistance: Further investigations are crucial to elucidate the mechanisms of resistance to A-1155463 and develop strategies to circumvent them. This includes exploring combination therapies with other targeted agents, such as MCL-1 inhibitors [, , , ].

A-1155463 is a potent and selective Bcl-xL inhibitor discovered through structure-based design. [ [] ] It exhibits substantial activity against Bcl-xL-dependent cell lines and inhibits H146 small cell lung cancer xenograft tumor growth in vivo. [ [] ] A notable side effect is mechanism-based and reversible thrombocytopenia in mice. [ [] ]

Venetoclax (ABT-199/GDC-0199)

  • Compound Description: Venetoclax is a potent, orally bioavailable, and highly selective Bcl-2 inhibitor. [ [] ] It demonstrates robust activity in chronic lymphocytic leukemia but spares platelets, unlike navitoclax. [ [] ]
  • Relevance: Venetoclax selectively targets Bcl-2, whereas A-1155463 specifically inhibits Bcl-xL. [ [, ] ] Both compounds are BH3 mimetics, interfering with the function of anti-apoptotic proteins. They are often investigated in combination or as tools to understand resistance mechanisms. [ [, , , ] ]

Navitoclax (ABT-263)

  • Compound Description: Navitoclax is a BH3 mimetic that inhibits Bcl-2, Bcl-xL, and Bcl-w. [ [, ] ] It shows promising clinical activity in lymphoid malignancies but can cause thrombocytopenia due to its inhibition of Bcl-xL. [ [] ]
  • Relevance: Navitoclax exhibits a broader inhibitory profile than A-1155463, targeting multiple anti-apoptotic Bcl-2 family members. [ [, ] ] This broader activity profile can lead to increased efficacy but also higher toxicity, as seen with the exacerbated neutropenia when combined with docetaxel. [ [] ] Researchers use navitoclax and A-1155463 to dissect the roles of specific Bcl-2 family proteins and identify optimal therapeutic strategies. [ [, , ] ]

A-1331852

  • Compound Description: A-1331852 is an orally active, first-in-class Bcl-xL inhibitor. [ [] ] It demonstrates potent and selective induction of apoptosis in Bcl-xL-dependent tumor cells. [ [] ]
  • Relevance: A-1331852 shares the same target as A-1155463, Bcl-xL, and both are considered tool molecules for studying Bcl-2 family protein biology. [ [, ] ] Structurally, A-1331852 was designed based on A-1155463, incorporating features like rigidification of the pharmacophore and sp3-rich moieties for enhanced interaction with Bcl-xL. [ [] ]

A-1210477

  • Compound Description: A-1210477 is a highly selective small-molecule inhibitor of MCL-1. [ [] ]
  • Relevance: While A-1155463 targets Bcl-xL, A-1210477 specifically inhibits MCL-1, another anti-apoptotic Bcl-2 family member. [ [, ] ] This distinction is crucial in studying resistance mechanisms, as some cancer cells upregulate MCL-1 upon treatment with Bcl-xL inhibitors. [ [] ] Combining both inhibitors can potentially overcome resistance and enhance apoptosis in AML cells. [ [] ]

S63845

  • Compound Description: S63845 is a potent and specific MCL-1 inhibitor. [ [] ]
  • Relevance: Similar to A-1210477, S63845 targets MCL-1, while A-1155463 focuses on Bcl-xL. [ [, ] ] Studies investigating the effectiveness of these inhibitors in multiple myeloma highlighted the importance of considering the expression levels of different Bcl-2 family members for treatment decisions. [ [] ]

ABT-737

  • Compound Description: ABT-737 is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, often used in preclinical studies. [ [] ]
  • Relevance: Like navitoclax, ABT-737 has a broader inhibitory profile compared to the Bcl-xL-selective A-1155463. [ [, ] ] Understanding the distinct activity profiles of these compounds is crucial for predicting drug response and developing effective combination therapies. [ [] ]

AZD4320

  • Compound Description: AZD4320 is a BH3 mimetic that inhibits Bcl-xL. [ [] ]
  • Relevance: AZD4320 and A-1155463 share the same target, Bcl-xL, and are investigated for their senolytic properties in pilocytic astrocytoma. [ [, ] ] The research suggests that Bcl-xL inhibition could be a promising therapeutic strategy for this type of tumor. [ [] ]

Properties

CAS Number

1235034-55-5

Product Name

A-1155463

IUPAC Name

2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-(3-(4-(3-(dimethylamino)prop-1-yn-1-yl)-2-fluorophenoxy)propyl)thiazole-4-carboxylic acid

Molecular Formula

C35H32FN5O4S2

Molecular Weight

669.7904

InChI

InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42)

InChI Key

SOYCFODXNRVBTI-UHFFFAOYSA-N

SMILES

O=C(C1=C(CCCOC2=CC=C(C#CCN(C)C)C=C2F)SC(N3CC4=C(C=CC=C4C(NC5=NC6=CC=CC=C6S5)=O)CC3)=N1)O

Solubility

Soluble in DMSO, not in water

Synonyms

A-1155463; A 1155463; A1155463.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.